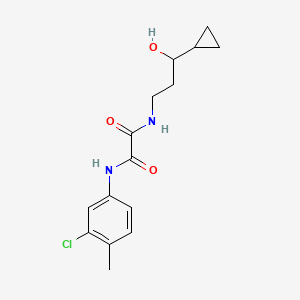

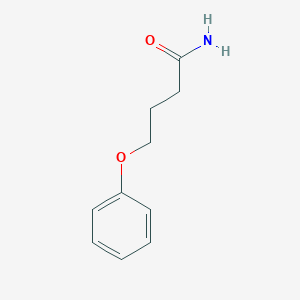

N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(3-chloro-4-methylphenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . The first paper describes the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which are related to oxalamides in terms of the presence of an amide group in their structure . The second paper discusses binuclear copper(II) complexes that are bridged by an oxalamide ligand, indicating the potential for oxalamide compounds to act as ligands in complex metal structures .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. The influence of electron-donating amide α-substituents on the efficiency of autocyclization is also noted, which could be relevant for optimizing the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the structure of related binuclear copper(II) complexes is discussed in the second paper. These complexes feature a bridging oxalamide ligand and exhibit distinct 3D supramolecular structures facilitated by π–π stacking and hydrogen bonding interactions . This suggests that the oxalamide compound of interest may also have the potential to participate in similar interactions due to its amide functional groups.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the second paper indicates that the related oxalamide ligand can bridge copper(II) ions, which implies that the compound may also have the ability to bind to metal ions and form complex structures . The reactivity of the compound could be influenced by the presence of electron-donating or withdrawing groups on the phenyl ring, as well as the cyclopropyl and hydroxypropyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that the compound may be soluble in organic solvents like chloroform and may form crystalline structures suitable for X-ray diffraction analysis . The presence of a chloro and methyl group on the phenyl ring, along with the cyclopropyl and hydroxypropyl groups, would influence the compound's hydrophobicity, acidity, and potential for forming hydrogen bonds.

科学的研究の応用

Crystal Structure Analysis

- The structure of N,N′-bis(substituted)oxamide compounds, like the one involving a chlorohydroxyphenyl ring, reveals significant angles between the oxalamide unit and substituents, contributing to the understanding of molecular geometry and supramolecular assembly through hydrogen bonding (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Synthetic Methodology

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides via rearrangement sequences has been developed, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides (V. Mamedov et al., 2016).

Environmental Degradation

- The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, involving hydroxyl radical production, highlights the potential environmental impact and degradation pathways of complex organic compounds, including those related to oxalamide structures (I. Sirés et al., 2007).

Coordination Chemistry

- Coordination polymers based on semi-rigid bis-pyridyl-bis-amide and angular dicarboxylate ligands demonstrate the versatility of oxalamide derivatives in forming diverse metal-organic frameworks with potential applications in catalysis, molecular recognition, and materials science (Venkatesan Lakshmanan et al., 2022).

特性

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMSKZOAROVMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527255.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)

![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

methanol](/img/structure/B2527274.png)

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)